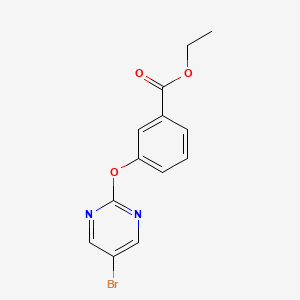

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Descripción

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a brominated pyrimidine derivative with a benzoate ester backbone. This compound features a 5-bromo-substituted pyrimidinyloxy group at the 3-position of the ethyl benzoate framework, which confers unique electronic and steric properties. The pyrimidine ring, a heteroaromatic system, allows for hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry and materials science.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTNLMWLGKYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695133 | |

| Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-54-7 | |

| Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Synthetic Strategy

The primary synthetic approach to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate involves nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis between 5-bromo-2-hydroxypyrimidine and ethyl 3-hydroxybenzoate or its derivatives.

-

- 5-bromo-2-hydroxypyrimidine (nucleophile)

- Ethyl 3-hydroxybenzoate or 3-hydroxybenzoic acid derivatives (electrophile)

-

- Formation of the pyrimidinyloxy ether bond at the 3-position of the benzoate ring.

-

- Potassium carbonate (K₂CO₃) or other mild bases to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.

-

- Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate the SNAr reaction.

-

- Reflux conditions, typically between 80°C and 120°C, to drive the reaction to completion.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes and Optimization |

|---|---|---|

| Base | K₂CO₃ (1.0–1.5 equivalents) | Ensures complete deprotonation of phenol |

| Solvent | DMF or DMSO (anhydrous) | High polarity favors SNAr mechanism |

| Temperature | 80–120°C (reflux) | Higher temperature accelerates reaction |

| Reaction Time | 12–24 hours | Can be reduced with microwave-assisted synthesis |

| Molar Ratios | 1:1 to 1:1.2 (pyrimidine:benzoate) | Slight excess of electrophile may improve yield |

| Workup | Quenching with water, extraction with organic solvent (e.g., ethyl acetate) | Removes inorganic salts and unreacted starting materials |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) | Achieves >98% purity |

Alternative and Advanced Methods

-

- Application of microwave irradiation reduces reaction time significantly (to 30–60 minutes) and can improve yields by 10–15% compared to conventional heating.

- This method also enhances energy efficiency and may reduce side products.

Solvent-Free or Green Chemistry Approaches:

- Recent advances include solvent-free conditions or use of environmentally benign solvents to minimize purification steps and waste generation.

- These methods are still under development but show promise for industrial scalability.

-

- Industrial production may employ continuous flow reactors to precisely control temperature, pressure, and reactant concentrations, leading to improved yield, reproducibility, and purity.

Stepwise Synthetic Route Summary

| Step | Description | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Preparation of 5-bromo-2-hydroxypyrimidine | Commercially available or synthesized via bromination of 2-hydroxypyrimidine | Brominated pyrimidine intermediate |

| 2 | Activation of ethyl 3-hydroxybenzoate | Use of base (K₂CO₃) in DMF/DMSO | Formation of phenolate ion |

| 3 | Nucleophilic aromatic substitution | Heating mixture under reflux (80–120°C) | Formation of this compound |

| 4 | Workup and purification | Extraction, washing, drying, chromatography | Pure target compound |

Research Findings and Data

-

- Typical isolated yields range from 60% to 85%, depending on reaction scale and optimization.

- Microwave-assisted methods tend to push yields toward the higher end.

-

- NMR Spectroscopy: Aromatic protons of pyrimidine ring appear at δ 8.5–9.0 ppm; ester carbonyl carbon at δ 165–170 ppm.

- Mass Spectrometry (ESI-MS): Molecular ion peak observed at m/z 327.15 [M+H]+, confirming molecular weight.

- HPLC Purity: Achieved purity levels >98% using C18 reverse-phase columns with acetonitrile/water gradients.

-

- The bromine substituent on the pyrimidine ring is reactive and can be used for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

- The ester moiety is stable under the reaction conditions but can be hydrolyzed or modified in subsequent steps if desired.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Conventional SNAr in DMF/DMSO | Well-established, reliable | Long reaction time (12–24 h) | 60–75 | 12–24 hours |

| Microwave-Assisted Synthesis | Faster, higher yields, energy efficient | Requires specialized equipment | 75–85 | 30–60 minutes |

| Solvent-Free/Green Methods | Environmentally friendly | Emerging technology, less common | Variable | Variable |

| Continuous Flow Process | Scalable, reproducible | Requires industrial setup | 70–85 | Continuous operation |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzoate moiety can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of 3-(5-bromopyrimidin-2-yloxy)benzoic acid.

Reduction: Formation of 3-(5-bromopyrimidin-2-yloxy)benzyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate has several potential pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural similarity to other biologically active compounds indicates potential efficacy against various pathogens.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in critical biochemical pathways. Molecular docking studies indicate that it may effectively bind to enzyme active sites, suggesting its relevance in drug design for diseases that require enzyme modulation.

- Cancer Research : this compound has been explored for its effects on cancer cell lines. Its ability to influence cell signaling pathways related to apoptosis and stress responses positions it as a candidate for further investigation in cancer therapeutics.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound has shown the capability to modulate cellular signaling pathways, impacting gene expression and cellular metabolism. This modulation can enhance antioxidant defenses within cells, potentially offering protective effects against oxidative stress .

- Subcellular Localization : this compound exhibits specific localization within cellular compartments, which is crucial for its biological activity. This targeted localization allows for effective interaction with biomolecules, enhancing its therapeutic potential.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Pyrimidine Intermediate : The synthesis begins with the preparation of a pyrimidine derivative.

- Esterification Reaction : The pyrimidine intermediate is then reacted with an appropriate benzoic acid derivative to form the ester linkage.

- Purification : The final product is purified through techniques such as column chromatography or recrystallization to obtain high purity .

Case Studies and Research Findings

Research studies have demonstrated various applications of this compound:

- Antiproliferative Activity : In studies involving cancer cell lines, compounds similar to this compound showed significant antiproliferative effects, suggesting its potential role in cancer treatment .

- Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of related compounds indicated favorable absorption and low clearance rates, which are essential for effective drug development .

- Toxicity Assessments : Dosage-dependent studies revealed that while low doses could enhance metabolic functions, higher doses could lead to cellular damage, emphasizing the need for careful dosage optimization in therapeutic contexts .

Mecanismo De Acción

The mechanism of action of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The benzoate structure may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Linkage and Heterocycles : Unlike I-6501/I-6502 (thioether/ether linkages with isoxazole), the pyrimidine ring in the target compound offers a planar, aromatic system conducive to π-interactions, which may improve target selectivity .

- Functional Group Polarity: The carbamoylamino group in Ethyl 4-(carbamoylamino)benzoate introduces hydrogen-bonding capacity, whereas the bromopyrimidine group in the target compound balances lipophilicity and electrophilicity .

Research Findings and Implications

- Reactivity: The bromine atom in the target compound enhances its utility in palladium-catalyzed reactions compared to non-brominated analogs.

- Solubility Considerations : The pyrimidine ring may reduce solubility compared to urea-containing analogs, necessitating formulation optimization for drug development.

Actividad Biológica

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is an organic compound with the molecular formula C13H11BrN2O3. It features a bromopyrimidine moiety linked to a benzoate structure, which has been investigated for various biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H11BrN2O3

- Functional Groups : Benzoate and bromopyrimidine

- Solubility : Soluble in most organic solvents; poorly soluble in water.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Key aspects include:

- Pharmacokinetics : The compound exhibits favorable absorption and distribution characteristics, with a low efflux ratio and moderate plasma protein binding, indicating potential for effective systemic delivery .

- Chemical Reactivity : The bromine atom in the pyrimidine ring allows for substitution reactions, which can modify its biological interactions.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Studies have shown that derivatives of bromopyrimidine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against colon cancer cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties. In vitro assays have indicated that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a possible application in treating inflammatory diseases .

Case Studies and Experimental Data

- Cell Line Studies : In a study evaluating the effects of related compounds on acute myeloid leukemia (AML) cells, this compound was tested for its ability to induce differentiation. Results showed promising differentiation markers in treated cells .

- Pharmacological Screening : A phenotypic screening approach identified several small molecules with similar structures that stimulated differentiation in AML cell lines, highlighting the potential of bromopyrimidine derivatives as therapeutic agents .

- Structure-Activity Relationship (SAR) : Analyses of various substituted pyrimidine derivatives revealed that modifications at specific positions significantly influenced their biological activity, emphasizing the importance of structural optimization for enhanced efficacy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-(5-chloropyrimidin-2-yloxy)benzoate | Chlorine substitution | Moderate anticancer activity |

| Ethyl 3-(5-fluoropyrimidin-2-yloxy)benzoate | Fluorine substitution | Enhanced anti-inflammatory effects |

| Ethyl 3-(5-iodopyrimidin-2-yloxy)benzoate | Iodine substitution | Unique interactions leading to diverse biological effects |

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Core Synthesis : Typically involves nucleophilic aromatic substitution (SNAr) between 5-bromo-2-hydroxypyrimidine and ethyl 3-hydroxybenzoate. A base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) under reflux (80–120°C) facilitates the reaction .

- Optimization :

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields by 10–15% .

- Solvent-free conditions : Minimizes purification steps and enhances green chemistry metrics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (M+ at m/z 327.15) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Q. How do functional groups in this compound influence its reactivity?

- Methodological Answer :

- Bromine Atom : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions (e.g., LiOH/THF/water for carboxylate formation) .

- Pyrimidine Ring : Participates in hydrogen bonding and π-π stacking, critical for crystallographic packing .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitutions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the pyrimidine ring .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize SNAr kinetics .

- Docking Studies : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors .

- Refinement in SHELXL : Address disorder via PART and AFIX commands; validate with R1 < 5% .

- ORTEP-3 Visualization : Check for thermal ellipsoid anomalies (>0.5 Ų suggests disorder) .

Q. How to design enzyme inhibition assays for this compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize pyrimidine-dependent enzymes (e.g., thymidylate synthase) based on structural homology .

- IC50 Determination : Use fluorometric assays (e.g., NADH-coupled) with varying inhibitor concentrations (0.1–100 µM) .

- Kinetic Analysis : Fit data to Michaelis-Menten models to distinguish competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How to address conflicting NMR data for reaction intermediates?

- Methodological Answer :

- Variable Temperature (VT-NMR) : Resolve dynamic effects (e.g., rotamers) by cooling to −40°C .

- 2D NMR (HSQC, HMBC) : Correlate ambiguous peaks to confirm connectivity .

- Independent Synthesis : Reproduce intermediates via alternative routes (e.g., Grignard vs. SNAr) to validate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.